2-ethoxy-2-methylpropyl methanesulfonate
Description
2-Ethoxy-2-methylpropyl methanesulfonate (CAS 150-05-0) is a methanesulfonate ester characterized by its branched alkyl chain and ethoxy functional group. Its molecular structure includes a methanesulfonyl group (-SO₃CH₃) attached to a 2-ethoxy-2-methylpropyl backbone. The compound is utilized in organic synthesis, particularly as an alkylating agent or intermediate in the preparation of specialty chemicals.
Properties
CAS No. |
2274598-65-9 |
|---|---|
Molecular Formula |
C7H16O4S |
Molecular Weight |
196.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-2-methylpropyl methanesulfonate typically involves the reaction of 2-ethoxy-2-methylpropanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods: Industrial production of 2-ethoxy-2-methylpropyl methanesulfonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-2-methylpropyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and sodium methoxide.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are used to induce elimination reactions.
Major Products Formed:
Substitution Reactions: The major products depend on the nucleophile used.
Elimination Reactions: The major product is typically an alkene, such as 2-ethoxy-2-methylpropene.
Scientific Research Applications
2-Ethoxy-2-methylpropyl methanesulfonate is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Development:
Catalysis: It is employed as a reagent in catalytic reactions, including Suzuki–Miyaura coupling.
Mechanism of Action
The mechanism of action of 2-ethoxy-2-methylpropyl methanesulfonate involves the cleavage of the alkyl-oxygen bond, leading to the formation of reactive intermediates. These intermediates can then participate in various chemical reactions, such as nucleophilic substitution or elimination . The compound’s reactivity is influenced by the steric and electronic properties of the ethoxy and methanesulfonate groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chemical Structure and Functional Groups
- 2-Ethoxy-2-methylpropyl methanesulfonate : Contains a methanesulfonate ester group and a branched ether-alcohol-derived chain. The ethoxy group enhances lipophilicity compared to simpler sulfonates .
- Sodium 2-methylprop-2-ene-1-sulphonate (CAS 1561-92-8) : A sodium salt of an alkenyl sulfonate. The conjugated double bond and ionic sulfonate group confer high water solubility, contrasting with the neutral ester form of the target compound .
- Lead methanesulfonate : A metal sulfonate with a lead cation. Its ionic nature and metal center distinguish it from organic sulfonate esters, making it highly corrosive and thermally unstable .
Physical Properties
| Property | 2-Ethoxy-2-methylpropyl methanesulfonate | Sodium 2-methylprop-2-ene-1-sulphonate | Lead Methanesulfonate |
|---|---|---|---|
| Physical State | Likely liquid (inferred from analogs) | Solid (ionic compound) | Colorless liquid |
| Solubility | Low water solubility (ester) | High (ionic, polar solvent) | Soluble in water |
| Thermal Stability | Stable under standard conditions | Stable | Decomposes under heat |
Research Findings and Data Gaps
- Synthesis Pathways : Methanesulfonate esters like 2-ethoxy-2-methylpropyl methanesulfonate are typically synthesized via sulfonation of alcohols. The branched structure may require specialized catalysts or conditions .
- Industrial Applications: While sodium and lead sulfonates have well-documented uses, the target compound’s applications remain speculative due to insufficient data. Potential niches include pharmaceutical intermediates or specialty surfactants.
- Toxicological Data: Critical gaps exist in the acute and chronic toxicity profiles of 2-ethoxy-2-methylpropyl methanesulfonate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
